Glycylglycyl-L-serylglycine
Description
Glycylglycyl-L-serylglycine (Gly-Gly-Ser-Gly) is a tetrapeptide composed of three glycine residues and one L-serine residue. The sequence includes two glycine residues followed by serine and another glycine, forming a hydrophilic molecule due to serine’s hydroxyl (-OH) group. This structural feature enhances solubility in aqueous environments compared to peptides with hydrophobic side chains .
Properties
CAS No. |
496847-20-2 |
|---|---|
Molecular Formula |
C9H16N4O6 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)13-5(4-14)9(19)12-3-8(17)18/h5,14H,1-4,10H2,(H,11,15)(H,12,19)(H,13,16)(H,17,18)/t5-/m0/s1 |
InChI Key |
RGJOSPLSRMGJMV-YFKPBYRVSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. The process begins with the attachment of the C-terminal amino acid (in this case, glycine) to the resin. Subsequent amino acids (glycine and serine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the serine residue can be oxidized to form a ketone or aldehyde.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield serine aldehyde or serine ketone derivatives .
Scientific Research Applications
Glycylglycyl-L-serylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymes involved in peptide metabolism and is used in studies of protein-protein interactions.
Medicine: Research on this compound contributes to the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of Glycylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. In biological systems, it may participate in signaling pathways by interacting with cell surface receptors, leading to downstream effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between Gly-Gly-Ser-Gly and structurally related peptides:
*Calculated based on residue composition and dehydration from peptide bond formation.
Research Findings
- Enzymatic Interactions : A study comparing glycyl-leucine (Gly-Leu) and leucylglycine (Leu-Gly) () highlights how residue order affects peptide degradation rates, suggesting Gly-Gly-Ser-Gly’s serine placement may influence metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
